molecular formula C12H14BrNO B13722498 (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol

(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol

Cat. No.: B13722498
M. Wt: 268.15 g/mol
InChI Key: YOFWELSAOIZXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules . This compound, specifically, features a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methanol group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields.

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis with optimized catalysts and reaction conditions to ensure high yield and purity. The process may include recrystallization steps using solvents like n-heptane to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (6-Bromo-1-isopropyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-isopropyl-1H-indol-4-yl)-carboxylic acid.

    Reduction: 1-Isopropyl-1H-indol-4-yl-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group at specific positions on the indole ring can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(6-bromo-1-propan-2-ylindol-4-yl)methanol

InChI

InChI=1S/C12H14BrNO/c1-8(2)14-4-3-11-9(7-15)5-10(13)6-12(11)14/h3-6,8,15H,7H2,1-2H3

InChI Key

YOFWELSAOIZXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.